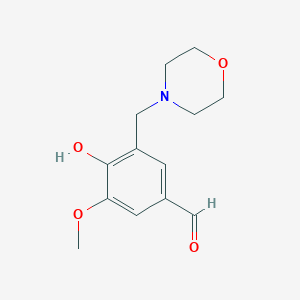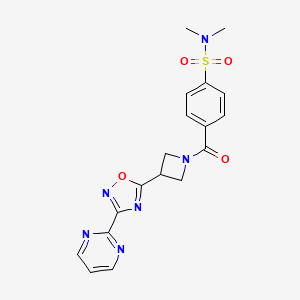
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde
Descripción general
Descripción
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde, also known as HMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. HMA is a derivative of vanillin and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is not fully understood. However, it has been proposed that 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has also been found to decrease the levels of glutathione, an antioxidant that protects cells from oxidative damage. Furthermore, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde in lab experiments is its low toxicity. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been found to be relatively safe, with no significant adverse effects reported in animal studies. Furthermore, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is readily available and can be synthesized using various methods. However, one of the limitations of using 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde. One area of research is the development of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde and its potential applications in the field of medicine.
Conclusion
In conclusion, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been synthesized using various methods and has been found to exhibit anticancer, antimicrobial, and antioxidant activities. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has also been shown to inhibit the activity of various enzymes and induce apoptosis in cancer cells. Although 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has several advantages as a research tool, its low solubility in water can make it difficult to administer in vivo. However, further research on 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde and its derivatives may lead to the development of novel treatments for various diseases.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antimicrobial, and antioxidant activities. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. It has also been found to possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been shown to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
4-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12-7-10(9-15)6-11(13(12)16)8-14-2-4-18-5-3-14/h6-7,9,16H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIMZQYSHWEDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCOCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)


![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)
